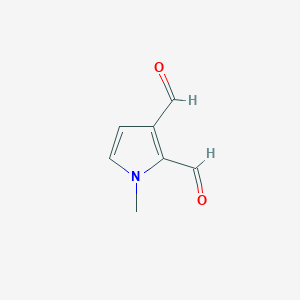

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrole-2,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYPEKNWGPTRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496444 | |

| Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-26-2 | |

| Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Pyrrole 2,3 Dicarbaldehyde and Analogous N Methylpyrrole Dialdehydes

Direct Formylation Approaches to Pyrrole (B145914) Dicarbaldehydes

Direct formylation involves the introduction of one or more aldehyde groups onto a pre-existing pyrrole ring in a single step. The Vilsmeier-Haack reaction is the most prominent of these methods.

Vilsmeier-Haack Reaction and its Modifications

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks the electron-rich pyrrole ring, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde. chemistrysteps.comnrochemistry.com For pyrrole, the reaction is highly efficient and typically occurs at the more electron-rich α-position (C2 or C5). chemistrysteps.com

Achieving di-formylation, particularly to obtain the 2,3-disubstituted pattern of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, presents a challenge in regiochemical control. Standard Vilsmeier-Haack conditions on N-methylpyrrole tend to favor mono-formylation at the C2 position. To achieve di-formylation, more forcing conditions, such as an excess of the Vilsmeier reagent and higher temperatures, are generally required.

The initial formylation occurs almost exclusively at the C2 position. The introduction of this first electron-withdrawing formyl group deactivates the pyrrole ring towards further electrophilic attack. However, under stronger conditions, a second formylation can occur. The directing effect of the N-methyl group (α-directing) and the deactivating, meta-directing nature of the C2-aldehyde group compete. This often leads to a mixture of products, including the 2,4- and 2,5-dicarbaldehydes, alongside the desired 2,3-isomer. Precise control of stoichiometry and reaction temperature is crucial to maximize the yield of the 2,3-dicarbaldehyde, though this isomer is often not the major product.

The substituent on the pyrrole nitrogen atom plays a critical role in determining the regioselectivity of formylation. rsc.org This influence is primarily steric, although electronic effects can contribute. rsc.orgthieme-connect.com For N-alkylpyrroles, the size of the alkyl group can significantly affect the ratio of α- (C2) to β- (C3) formylation. rsc.org

With a small N-substituent like a methyl group, electrophilic attack at the adjacent α-position is sterically unhindered and electronically favored, leading predominantly to 1-methyl-1H-pyrrole-2-carbaldehyde. thieme-connect.com As the steric bulk of the N-substituent increases (e.g., from methyl to isopropyl to tert-butyl), access to the α-position becomes more difficult for the bulky Vilsmeier reagent. thieme-connect.com This steric hindrance forces the electrophile to attack the less hindered but electronically less favored β-position (C3), thereby increasing the yield of the 3-formylpyrrole isomer. thieme-connect.com This principle is also exploited by using sterically crowded formamides in the Vilsmeier reagent itself to favor β-formylation. thieme-connect.com

| N-Substituent of Pyrrole | Formylating Reagent | α-isomer : β-isomer Ratio | Total Yield (%) | Reference |

|---|---|---|---|---|

| Methyl (Me) | DMF / POCl₃ | 94 : 6 | 97 | thieme-connect.com |

| Methyl (Me) | N,N-Diisopropylformamide / POCl₃ | 15 : 85 | 100 | thieme-connect.com |

| Ethyl (Et) | DMF / POCl₃ | 85 : 15 | 95 | thieme-connect.com |

| Ethyl (Et) | N,N-Diisopropylformamide / POCl₃ | 4 : 96 | 100 | thieme-connect.com |

| Isopropyl (i-Pr) | DMF / POCl₃ | 83 : 17 | 97 | thieme-connect.com |

| Isopropyl (i-Pr) | N,N-Diisopropylformamide / POCl₃ | 11 : 89 | 97 | thieme-connect.com |

| tert-Butyl (t-Bu) | DMF / POCl₃ | 62 : 38 | 70 | thieme-connect.com |

| tert-Butyl (t-Bu) | N,N-Diisopropylformamide / POCl₃ | 2.5 : 97.5 | 85 | thieme-connect.com |

Other Electrophilic Formylation Methods

While the Vilsmeier-Haack reaction is dominant, other electrophilic formylation methods exist, though they are less commonly applied for the synthesis of pyrrole dicarbaldehydes.

Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride, typically with a Lewis acid catalyst. Given the harsh acidic conditions, it is often unsuitable for acid-sensitive pyrroles, which are prone to polymerization.

Reimer-Tiemann Reaction: This method involves the reaction of a phenol-like substrate with chloroform in a basic solution. While effective for phenols and some electron-rich heterocycles like indole, its application to simple pyrroles for di-formylation is not well-established and often results in complex mixtures and ring-expansion products like 3-chloropyridine (the Ciamician–Dennstedt rearrangement). wikipedia.org

Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. It is typically used for activated aromatic compounds and its efficiency for producing pyrrole dicarbaldehydes is limited.

Formylation with Dichloromethyl Alkyl Ethers: Reagents like dichloromethyl methyl ether, in the presence of a Lewis acid such as TiCl₄ or AlCl₃, can also act as formylating agents. acs.org These methods can offer different regioselectivity compared to the Vilsmeier-Haack reaction but may also suffer from harsh conditions.

Multistep Synthetic Routes to 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

Due to the regioselectivity challenges in direct di-formylation, multistep routes are often employed to unambiguously synthesize 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde. These methods involve the construction of the pyrrole ring with pre-installed functional groups or the selective modification of a substituted pyrrole precursor.

Precursor Synthesis and Functional Group Transformations

A common strategy involves the synthesis of a 1-methylpyrrole (B46729) derivative with functional groups at the C2 and C3 positions that can be readily converted into aldehydes.

One conceptual pathway involves starting with 1-methyl-1H-pyrrole-2,3-dicarboxylic acid or its corresponding esters. These precursors can be synthesized through various methods, including cycloaddition reactions or the Paal-Knorr synthesis from appropriate 1,4-dicarbonyl precursors. Once the disubstituted pyrrole is obtained, the synthesis proceeds through functional group transformations:

Reduction of Carboxylic Acids/Esters: The dicarboxylic acid or diester can be reduced to the corresponding diol, 1-methyl-2,3-bis(hydroxymethyl)pyrrole. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation of Diols: The resulting diol can then be carefully oxidized to the dialdehyde (B1249045). Selective oxidation reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation are employed to avoid over-oxidation to the carboxylic acid. orgsyn.org

Alternatively, a route could involve the synthesis of 2,3-dimethyl-1-methyl-1H-pyrrole. The two methyl groups could then be selectively oxidized to aldehyde functionalities, for instance, through radical halogenation followed by hydrolysis (Sommelet reaction) or via direct oxidation using reagents like selenium dioxide, although controlling such reactions to yield the dialdehyde without side products is often difficult.

Another approach is to build the heterocyclic ring from acyclic precursors already containing the aldehyde functionalities or their protected equivalents, using established pyrrole syntheses like the Hantzsch or Knorr pyrrole synthesis. syrris.com This ensures the desired 2,3-substitution pattern from the outset.

Strategies for Orthogonal Formyl Group Introduction

The introduction of two adjacent formyl groups onto the N-methylpyrrole core requires careful strategic planning to control the regioselectivity. Direct diformylation often leads to a mixture of products. Therefore, orthogonal strategies, where the two formyl groups are introduced in separate, non-interfering steps, are often employed.

One potential strategy involves the initial mono-formylation of N-methylpyrrole, which predominantly occurs at the 2-position via electrophilic substitution reactions like the Vilsmeier-Haack reaction. The challenge then lies in introducing the second formyl group at the adjacent 3-position. A plausible, though not explicitly detailed in readily available literature for this specific substrate, approach is through directed ortho-metalation. In this method, the existing formyl group at the C-2 position would first be protected as an acetal. This protected group could then act as a directing group for lithiation at the C-3 position using a strong base like n-butyllithium. Subsequent quenching of the resulting organolithium intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), followed by deprotection of the acetal, would yield the desired 2,3-dicarbaldehyde. The success of this strategy hinges on the directing ability of the protected formyl group and the stability of the lithiated intermediate.

Methods Involving Masked Formyl Groups

To circumvent the challenges of direct, sequential formylation, methodologies employing "masked" formyl groups offer a powerful alternative. These approaches involve the introduction of a group that can be readily converted into a formyl group at a later stage of the synthesis.

Utilization of 1,3-Benzodithiol Intermediates for Pyrrole Dicarbaldehyde Synthesis

The 1,3-benzodithiolyl group serves as an effective masked formyl group. While specific literature detailing the synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde using this method is not prevalent, the general strategy can be extrapolated. The synthesis would likely commence with the preparation of a pyrrole precursor bearing substituents at the 2- and 3-positions that can be converted to the benzodithiolyl moieties.

A hypothetical route could involve the synthesis of a 2,3-dihalogenated-1-methyl-1H-pyrrole. This intermediate could then undergo a double nucleophilic substitution with the lithium salt of 1,3-benzodithiole. Alternatively, a metal-catalyzed cross-coupling reaction could be employed to introduce the benzodithiolyl groups. The resulting 1-methyl-2,3-bis(1,3-benzodithiol-2-yl)-1H-pyrrole would then serve as the key intermediate for obtaining the desired dicarbaldehyde.

Hydrolysis and Deprotection Strategies

The final and critical step in this methodology is the deprotection of the masked formyl groups. The conversion of the 1,3-benzodithiolyl groups back to aldehydes requires specific hydrolytic conditions. This transformation is typically achieved using oxidative or mercury(II) salt-assisted hydrolysis. Reagents such as N-bromosuccinimide (NBS) in aqueous acetone or mercury(II) chloride in the presence of a suitable additive are commonly used for the cleavage of dithioacetals. The choice of reagent and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions on the sensitive pyrrole ring.

Synthetic Approaches via Pyrrole Acetals

The use of acetals as protecting groups for aldehydes is a cornerstone of organic synthesis. This strategy can be extended to the synthesis of dicarbaldehydes by introducing two acetal groups onto the pyrrole ring, which are then hydrolyzed in the final step.

Preparation of Pyrrole Mono- and Dicarboxaldehyde Acetals

The synthesis of the key precursor, 1-methyl-2,3-bis(dialkoxymethyl)-1H-pyrrole, is a pivotal step in this approach. A potential synthetic route could involve the reaction of a suitably substituted pyrrole precursor with an orthoformate in the presence of an acid catalyst. For instance, starting from a 2,3-dihalogenated or 2,3-dicarboxylated-1-methyl-1H-pyrrole, a series of transformations would be necessary to introduce the diacetal functionality.

A plausible, albeit multi-step, sequence could involve the reduction of a 1-methyl-1H-pyrrole-2,3-dicarboxylic acid derivative to the corresponding diol, followed by oxidation to the dialdehyde, and subsequent protection as the diacetal. A more direct, though challenging, approach might involve the direct dialkoxymethylation of a lithiated pyrrole species.

Subsequent Functionalization and Hydrolysis of Acetals

Once the 1-methyl-2,3-bis(dialkoxymethyl)-1H-pyrrole is obtained, the final step is the hydrolysis of the acetal groups to unveil the dicarbaldehyde. This is typically achieved under acidic conditions. Careful control of the reaction conditions, such as the choice of acid, reaction temperature, and time, is essential to ensure complete deprotection without causing degradation of the pyrrole ring, which can be sensitive to strong acids. A variety of acids, including mineral acids like hydrochloric acid or sulfuric acid, as well as milder organic acids, can be employed. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of complete conversion.

Novel Synthetic Methodologies for Pyrrole Dicarbaldehydes

The synthesis of pyrrole dicarbaldehydes, including 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, has traditionally relied on established methods such as the Vilsmeier-Haack reaction. This reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The electrophilic nature of the Vilsmeier reagent allows for the introduction of a formyl group onto the pyrrole ring. For the synthesis of di- or tri-substituted aldehydes, such as pyrrole-2,3,5-tricarboxaldehyde, a strategy involving the Vilsmeier formylation of pyrrole acetals has been reported. This approach protects existing aldehyde groups while allowing for the introduction of new ones.

However, the pursuit of more efficient, environmentally friendly, and versatile synthetic routes has led to the exploration of novel methodologies. These modern approaches often focus on catalytic systems and energy-efficient techniques like microwave irradiation to enhance reaction rates and yields.

Catalytic Approaches to Pyrrole Functionalization

Catalytic methods offer a powerful tool for the selective functionalization of the pyrrole nucleus. While direct catalytic methods for the synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde are not extensively documented, various catalytic strategies for the synthesis of substituted pyrroles and pyrrole-2-carbaldehyde derivatives have been developed. These can be conceptually extended to the synthesis of dicarbaldehydes.

One notable approach involves the iodine/copper-mediated oxidative annulation and selective Csp3-H to C=O oxidation to produce pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. This method avoids the use of harsh oxidants and proceeds with high selectivity. The proposed mechanism involves a series of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization, with the aldehyde oxygen originating from molecular oxygen.

Organocatalysis has also emerged as a significant tool in pyrrole synthesis. For instance, an efficient sequential multicomponent strategy for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed using a proline-catalyzed direct Mannich reaction-cyclization sequence. While this method yields a different substitution pattern, it highlights the potential of organocatalysts to facilitate the construction of functionalized pyrrole aldehydes under mild conditions.

The following table summarizes key aspects of some catalytic approaches relevant to the synthesis of functionalized pyrroles.

| Catalytic System | Substrates | Product Type | Key Features |

| Iodine/Copper | Aryl methyl ketones, arylamines, acetoacetate esters | Pyrrole-2-carbaldehydes | Avoids hazardous oxidants, high selectivity, uses molecular oxygen as the oxidant. |

| Proline (Organocatalyst) | Succinaldehyde, in situ generated imines | N-arylpyrrole-3-carbaldehydes | Multicomponent reaction, mild conditions. |

Microwave-Assisted Synthesis of Pyrrole Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique that can significantly reduce reaction times, increase yields, and often lead to cleaner reactions compared to conventional heating methods. The application of microwave irradiation has been explored for various pyrrole syntheses, including the Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. In this method, the use of microwave radiation dramatically shortens the time required for the cyclization and pyrrole formation.

While specific examples of the microwave-assisted synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde are not prevalent in the literature, the general success of this technique for a wide range of pyrrole derivatives suggests its potential applicability. For instance, microwave heating has been successfully employed in the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines, with N-bromosuccinimide (NBS) as a catalyst to drastically reduce reaction times. Another example is the microwave-assisted Paal-Knorr synthesis of pyrroles using a nano-organocatalyst in an aqueous medium.

The advantages of microwave-assisted synthesis are summarized in the table below.

| Reaction Type | Key Advantages of Microwave Assistance |

| Piloty-Robinson Pyrrole Synthesis | Greatly reduced reaction times, moderate to good yields. |

| Paal-Knorr Pyrrole Synthesis | Drastically reduced reaction times (with catalyst), potential for solvent-free or aqueous medium reactions. |

| General Pyrrole Synthesis | Faster reactions, higher yields, purer products, reduced energy consumption and waste. |

Comparative Analysis of Synthetic Routes for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

A direct comparative analysis of various synthetic routes specifically for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is limited in the available literature. However, a qualitative comparison can be made by evaluating the general characteristics of the methodologies that could be employed for its synthesis, such as the classical Vilsmeier-Haack formylation versus more novel catalytic and microwave-assisted approaches.

Evaluation of Overall Yields and Selectivity

Catalytic Approaches: Catalytic methods, in general, offer the potential for higher selectivity under milder reaction conditions. For example, the iodine/copper-catalyzed synthesis of pyrrole-2-carbaldehydes demonstrates high selectivity. If such a method could be adapted for diformylation, it might offer better control over the regioselectivity compared to the Vilsmeier-Haack reaction. Yields in catalytic reactions can be high, but they are highly dependent on the specific catalyst and reaction conditions.

Microwave-Assisted Synthesis: Microwave-assisted reactions are frequently reported to provide higher yields in shorter reaction times compared to conventional heating. For instance, the microwave-assisted Piloty-Robinson synthesis affords moderate to good yields. The rapid and uniform heating provided by microwaves can minimize the formation of side products, thus improving both yield and selectivity.

Scalability and Practicality Considerations

Vilsmeier-Haack Reaction: This reaction is widely used in both laboratory and industrial settings, indicating its scalability. The reagents, DMF and POCl3, are readily available and relatively inexpensive. However, the reaction often requires stoichiometric amounts of the Vilsmeier reagent and can generate significant amounts of waste, which can be a drawback for large-scale synthesis from an environmental and cost perspective. The workup procedure to hydrolyze the intermediate iminium salt is an additional step to consider.

Catalytic Approaches: The primary advantage of catalytic methods is the use of a small amount of catalyst to generate a large amount of product, which is highly desirable for scalability and reduces waste. However, the cost and availability of the catalyst can be a limiting factor. Some metal catalysts can be expensive or toxic, and their removal from the final product can be challenging. Organocatalysts might offer a more environmentally benign and cost-effective alternative. The practicality of a catalytic route on a large scale depends on the catalyst's stability, reusability, and turnover number.

Microwave-Assisted Synthesis: The scalability of microwave-assisted synthesis has been a subject of discussion. While laboratory-scale microwave reactors are common, scaling up to industrial production can be challenging due to the limited penetration depth of microwaves. However, the development of continuous-flow microwave reactors is addressing this issue, making the technology more viable for larger-scale applications. From a practical standpoint, the specialized equipment required for microwave synthesis might represent a significant initial investment compared to conventional heating setups.

The following table provides a comparative summary of these synthetic approaches.

| Synthetic Route | Overall Yield & Selectivity | Scalability & Practicality |

| Vilsmeier-Haack Reaction | Moderate yields; selectivity can be an issue without protecting groups. | Scalable; reagents are readily available; can generate significant waste. |

| Catalytic Approaches | Potentially high yields and selectivity under mild conditions. | Highly scalable in principle; dependent on catalyst cost, availability, and stability. |

| Microwave-Assisted Synthesis | Often higher yields and improved selectivity in shorter reaction times. | Scalability can be challenging but is improving with continuous-flow technology; requires specialized equipment. |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Pyrrole 2,3 Dicarbaldehyde and Its Derivatives

Reactivity of the Aldehyde Functionalities

The electron-withdrawing nature of the formyl groups, combined with the electronic properties of the N-methylated pyrrole (B145914) ring, influences the reactivity at each carbonyl carbon. The C2-aldehyde is generally more reactive than the C3-aldehyde due to the electronic effects of the pyrrole nitrogen.

Condensation Reactions with Nitrogen Nucleophiles

The aldehyde groups of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde readily undergo condensation reactions with primary amines and their derivatives, serving as a valuable pathway for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds.

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. mdpi.com In the case of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, condensation with primary amines can lead to the formation of mono- or di-imines, depending on the stoichiometry of the reactants. These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are characterized by the C=N double bond. mdpi.com The versatility of this reaction allows for the introduction of a wide variety of substituents at the nitrogen atom, influencing the steric and electronic properties of the final molecule. mdpi.com

While direct studies on 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde are not extensively documented, the reactivity of related pyrrole aldehydes, such as pyrrole-2,5-dicarbaldehyde, in forming macrocyclic Schiff-base ligands through condensation with diamines, suggests a similar potential for this compound.

Analogous to the formation of Schiff bases, 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is expected to react with hydrazines and substituted hydrazines to yield the corresponding hydrazones. This reaction involves the nucleophilic addition of the hydrazine (B178648) to the aldehyde carbonyl group, followed by the elimination of a water molecule. The resulting hydrazones can serve as versatile intermediates for the synthesis of various heterocyclic systems, including pyrazoles and other nitrogen-containing fused rings. The presence of two aldehyde groups offers the possibility of forming bis-hydrazones or engaging in intramolecular cyclizations to create novel polycyclic structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent an efficient strategy for the synthesis of complex molecules. researchgate.netbohrium.comnih.gov Aldehydes are common components in MCRs, and it is anticipated that 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde could serve as a valuable building block in such transformations. For instance, its participation in reactions like the Ugi or Passerini reactions could lead to the rapid assembly of diverse molecular scaffolds. nih.gov The presence of two aldehyde functionalities opens up possibilities for sequential or double MCRs, further expanding the accessible chemical space. The synthesis of pyrrolo[2,3-d]pyrimidines through the multicomponent reaction of arylglyoxals, barbituric acids, and aminopyrimidines highlights the potential for dicarbonyl compounds to participate in the formation of fused heterocyclic systems. bohrium.com

Reductions and Oxidations of Formyl Groups

The formyl groups of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be readily reduced or oxidized to other functional groups.

Reduction: The aldehyde groups can be reduced to primary alcohols using a variety of reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the dicarbaldehyde to the corresponding diol, 1-methyl-1H-pyrrole-2,3-dimethanol. msu.edu Milder, more selective reducing agents could potentially allow for the stepwise reduction of the two aldehyde groups.

Oxidation: Oxidation of the aldehyde functionalities yields the corresponding carboxylic acids. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and silver oxide (Ag₂O). cdnsciencepub.comlibretexts.org The reaction with silver oxide, particularly under Tollen's test conditions, is a classic method for aldehyde oxidation. cdnsciencepub.com Complete oxidation would result in the formation of 1-methyl-1H-pyrrole-2,3-dicarboxylic acid.

| Transformation | Reagent(s) | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Methyl-1H-pyrrole-2,3-dimethanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 1-Methyl-1H-pyrrole-2,3-dicarboxylic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 1-Methyl-1H-pyrrole-2,3-dicarboxylic acid |

| Oxidation | Silver Oxide (Ag₂O) | 1-Methyl-1H-pyrrole-2,3-dicarboxylic acid |

Knoevenagel Condensations and other C-C Bond Formations

The aldehyde groups of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde are key functionalities for the formation of new carbon-carbon bonds through various condensation and olefination reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new C=C double bond. rsc.orgnih.gov 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can react with compounds containing active methylene groups, such as malononitrile, cyanoacetic esters, or β-diketones, at one or both aldehyde positions. researchgate.netrsc.org These reactions are valuable for extending the carbon framework and synthesizing α,β-unsaturated systems, which are themselves useful synthetic intermediates. For example, the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been shown to produce cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. psu.edursc.org The reaction conditions, including the choice of catalyst and solvent, can influence the yield and selectivity of the condensation. psu.edu

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined location of the double bond. libretexts.org The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.comyoutube.com 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can undergo the Wittig reaction at either or both of its aldehyde groups to produce a variety of vinyl-substituted pyrroles. The nature of the ylide used determines the structure of the resulting alkene. organic-chemistry.org

| Reaction | Reactant | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Pyrrole Derivative |

| Wittig Reaction | Phosphonium Ylide | Vinyl-Substituted Pyrrole |

Reactivity of the 1-Methylpyrrole (B46729) Ring System

The 1-methylpyrrole ring is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the π-system, which significantly increases the electron density of the ring carbons and makes the system highly reactive towards electrophiles compared to benzene. nist.gov This enhanced nucleophilicity drives its participation in a wide array of chemical transformations. researchgate.net The N-methyl group, in place of the more acidic N-H proton of pyrrole, stabilizes the molecule and prevents reactions at the nitrogen atom, focusing reactivity onto the carbon atoms of the ring. acgpubs.org

Pyrrole and its derivatives are well-known to undergo electrophilic aromatic substitution readily due to the electron-rich nature of the heterocyclic ring. nist.govresearchgate.net The presence of the nitrogen atom activates the ring, allowing reactions to proceed under milder conditions than those required for benzene. nist.gov For 1-methylpyrrole, electrophilic substitution reactions such as acylation, Vilsmeier-Haack formylation, and halogenation typically occur at the C2 (α) position, which is adjacent to the nitrogen atom. acgpubs.orgnih.gov This preference is attributed to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during attack at the C2 position compared to the C3 (β) position. nist.gov An example includes the reaction of 1-methylpyrrole with N-chloroacetanilide, which results in the introduction of an acetanilide (B955) group onto the pyrrole ring. thegoodscentscompany.com

The regioselectivity of subsequent electrophilic substitutions on an already substituted 1-methylpyrrole ring is influenced by the electronic properties of the existing substituent. In the case of nitration of 2-acetyl-1-methylpyrrole, substitution occurs preferentially at the C4 position over the C5 position, with a reported product ratio of approximately 6:1. acgpubs.org This outcome is a notable shift from the nitration of 2-acetylpyrrole (B92022) (the N-H analogue), where the ratio of 4-nitro to 5-nitro product is closer to 2:1. acgpubs.org This suggests that the N-methyl group alters the directing influence of the pyrrole ring system. acgpubs.org

Computational methods have been developed to predict the regioselectivity of electrophilic aromatic substitutions in heteroaromatic compounds. researchgate.netnih.govresearchgate.net One such method, RegioSQM, calculates the proton affinity of aromatic C-H carbons to identify the most nucleophilic center, which often correlates with the site of electrophilic attack. researchgate.netnih.gov This approach has been shown to correctly predict the reactive sites in a high percentage of cases across a wide range of heterocyclic systems. researchgate.netnih.gov

Table 1: Regioselectivity in Electrophilic Substitution of 1-Methylpyrrole Derivatives

| Starting Material | Reagents | Major Product Position | Minor Product Position | Product Ratio (Major:Minor) | Reference |

| 1-Methylpyrrole | General Electrophiles (e.g., Acylating agents) | C2 | C3 | Predominantly C2 | acgpubs.org |

| 2-Acetyl-1-methylpyrrole | Nitrating agents | C4 | C5 | ~6:1 | acgpubs.org |

| 2-Acetylpyrrole | Nitrating agents | C4 | C5 | ~2:1 | acgpubs.org |

N-Methylpyrrole can be directly C-metalated using organolithium reagents like n-butyllithium. acgpubs.orgresearchgate.net Unlike pyrrole itself, where the initial reaction is the deprotonation of the acidic N-H proton, 1-methylpyrrole undergoes metalation at a carbon atom on the ring. researchgate.net The reaction predominantly occurs at the C2-position, adjacent to the nitrogen atom. Subsequent treatment of the resulting 2-lithio-1-methylpyrrole with an electrophile, such as carbon dioxide (in a carbonation reaction), yields the corresponding 2-substituted product, 1-methylpyrrole-2-carboxylic acid, in moderate yields. researchgate.net

If an excess of the organolithium reagent is used, a second metalation can occur. Treatment of 1-methylpyrrole with a three-fold excess of n-butyllithium, followed by carbonation, results in the formation of 1-methylpyrrole-2,5-dicarboxylic acid. researchgate.net This demonstrates that metalation can proceed at both α-positions of the ring under forcing conditions. researchgate.net

The direct functionalization of C-H bonds in pyrroles has become a powerful strategy for synthesizing complex derivatives. researchgate.netnih.gov Carbene transfer reactions, often catalyzed by transition metals, are a key method for achieving this transformation. nih.gov These reactions typically utilize diazo compounds as carbene precursors. For instance, copper complexes with hydrotrispyrazolylborate (Tpx) ligands have been shown to catalyze the reaction between 1H-pyrroles and diazo compounds, leading to the selective formal insertion of the carbene into the Cα-H bond. nih.gov Similarly, manganese-catalyzed reactions can achieve selective C2-H activation and carbene incorporation.

Rhodaelectro-catalyzed C-H activation provides a sustainable method for constructing pyrrole frameworks from enamides and alkynes, using electricity as the oxidant. Nickel-catalyzed intramolecular C-H functionalization has also been developed, enabling the synthesis of chiral annulated azoles with high enantioselectivity under mild conditions. These advanced methods allow for the creation of diverse and structurally complex pyrrole-containing molecules that would be difficult to access through classical approaches. researchgate.net

The pyrrole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile to construct more complex heterocyclic systems. nih.gov A prominent example is the Van Leusen pyrrole synthesis, which is a [3+2] cycloaddition between an α,β-unsaturated carbonyl compound and tosylmethyl isocyanide (TosMIC). This method is highly versatile for creating a wide range of multi-substituted pyrroles.

Pyrroles can also function as dienes in [4+2] Diels-Alder reactions. For example, pyrroles can trap highly reactive benzynes, generated thermally from triynes, to form complex polycyclic aromatic structures. Furthermore, [3+2] dipolar cycloaddition reactions involving azomethine ylides generated in situ from compounds like ninhydrin (B49086) and α-amino acids provide access to novel spiro pyrrole and pyrrolizine derivatives. These cycloaddition strategies highlight the utility of the pyrrole scaffold as a versatile building block in synthetic organic chemistry. nih.gov

Electrophilic Substitution Reactions on the Pyrrole Core

Chemoselectivity and Regioselectivity in Reactions of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

Direct studies on the chemoselectivity and regioselectivity of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde are not extensively detailed in the reviewed literature. However, the reactivity can be inferred from the electronic properties of the molecule and by analogy to similarly substituted pyrroles. The two aldehyde groups at the C2 and C3 positions are strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution. The primary reactive sites are therefore the aldehyde carbonyls themselves.

The key challenge in the reactivity of this compound is chemoselectivity: differentiating between the two aldehyde groups at the C2 and C3 positions, and the potential for reactions involving both groups, such as cyclocondensations.

Based on studies of related polyfunctionalized pyrroles, some predictions can be made:

Reactions with Nucleophiles: In polyfunctional pyrroles containing multiple aldehyde groups, reactions with nucleophiles can exhibit regioselectivity. For instance, in 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, condensation with secondary amines occurs preferentially at the 2-carbaldehyde group. researchgate.net This suggests that the C2-aldehyde in 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde may be more reactive towards certain nucleophiles than the C3-aldehyde due to the electronic influence of the adjacent nitrogen atom.

Oxidation Reactions: Regioselective oxidation is also possible. The reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with potassium permanganate leads to the selective oxidation of the 2-formyl group. researchgate.net This implies that under controlled conditions, one aldehyde group in the title compound could be selectively oxidized to a carboxylic acid.

Cyclocondensation Reactions: The adjacent arrangement of the two aldehyde groups creates an ideal substrate for cyclocondensation reactions with dinucleophiles. For example, reaction with hydrazine or its derivatives would be expected to form a fused pyridazine (B1198779) ring system, yielding a pyrrolo[3,4-d]pyridazine. This type of transformation is a known strategy for building fused heterocyclic systems from pyrrole precursors containing adjacent carbonyl or ester functionalities. Similarly, reaction with 1,2-diamines could lead to the formation of other fused heterocycles. Studies on pyrrole-2,3-diones show they react with 1,2-aromatic diamines to yield quinoxalin-2-ones through sequential nucleophilic attacks and ring opening.

Table 2: Predicted Reactivity of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Reaction Type | Reagent(s) | Predicted Product Type | Basis for Prediction | Reference (Analogous System) |

| Condensation | Secondary Amines | Monocondensation, likely at C2-aldehyde | Electronic effects of the pyrrole nitrogen | researchgate.net |

| Oxidation | Mild Oxidizing Agent (e.g., KMnO₄) | Selective oxidation, likely at C2-aldehyde | Electronic effects of the pyrrole nitrogen | researchgate.net |

| Cyclocondensation | Hydrazine (H₂NNH₂) | Fused pyrrolo[3,4-d]pyridazine | Reaction with adjacent dicarbonyls | |

| Cyclocondensation | 1,2-Aromatic Diamines | Fused heterocyclic systems | Reactivity of pyrrole dicarbonyl systems |

Mechanistic Studies of Key Transformations

The chemical behavior of 1-methyl-1H-pyrrole-2,3-dicarbaldehyde is dictated by the presence of two adjacent aldehyde functional groups on an electron-rich pyrrole ring. These features allow it to participate in a variety of chemical transformations, most notably reactions analogous to the Vilsmeier-Haack and Maillard reactions. Mechanistic investigations into these transformations reveal detailed reaction pathways and the formation of key intermediates.

Proposed Reaction Pathways and Intermediates (e.g., in Maillard-type reactions, Vilsmeier-Haack)

Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.orgwikipedia.org The synthesis of 1-methyl-1H-pyrrole-2,3-dicarbaldehyde itself can be achieved through a stepwise Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole. The reaction proceeds through the formation of a highly electrophilic species known as the Vilsmeier reagent.

The formation of the Vilsmeier reagent involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction yields a chloroiminium ion, which is the key electrophile. wikipedia.orgchemistrysteps.com

Step 1: Formation of the Vilsmeier Reagent

Once formed, the Vilsmeier reagent undergoes electrophilic aromatic substitution with the electron-rich 1-methyl-1H-pyrrole. The formylation occurs preferentially at the C2 and C5 positions of the pyrrole ring due to the electron-donating effect of the nitrogen atom. chemistrysteps.com To obtain the 2,3-dicarbaldehyde, a starting material that already possesses a substituent at the 5-position or controlled reaction conditions would be necessary to direct the second formylation to the C3 position.

Assuming the initial formylation occurs at the C2 position to yield 1-methyl-1H-pyrrole-2-carbaldehyde, a subsequent Vilsmeier-Haack reaction would introduce the second formyl group. The electron-withdrawing nature of the first aldehyde group would deactivate the ring, making the second formylation more challenging and likely requiring harsher conditions. The substitution would be directed to the C3 position.

Step 2: Electrophilic Aromatic Substitution and Hydrolysis

The reaction mechanism involves the nucleophilic attack of the pyrrole ring on the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate. Subsequent elimination of a proton restores the aromaticity of the pyrrole ring. The resulting iminium salt is then hydrolyzed during the workup to yield the aldehyde. chemtube3d.com

Maillard-Type Reaction Pathways

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino compounds (amino acids, peptides, and proteins) and reducing sugars or other carbonyl compounds. nih.govsandiego.edu Dicarbonyl compounds, such as 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, are known to be highly reactive intermediates in the Maillard reaction, being significantly more reactive than monosaccharides. researchgate.netacs.org The presence of two aldehyde groups in 1-methyl-1H-pyrrole-2,3-dicarbaldehyde makes it a potent precursor for the formation of a diverse array of products, including nitrogen-containing heterocyclic compounds and polymeric melanoidins.

The initial step in the reaction of 1-methyl-1H-pyrrole-2,3-dicarbaldehyde with an amino acid involves the condensation of one of the aldehyde groups with the amino group of the amino acid to form a Schiff base. This is followed by a series of reactions, including cyclizations, dehydrations, and rearrangements.

A plausible reaction pathway with an amino acid, such as glycine (B1666218), would proceed as follows:

Step 1: Schiff Base Formation The reaction initiates with the nucleophilic attack of the amino group of glycine on one of the carbonyl carbons of 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, followed by dehydration to form a Schiff base intermediate.

Step 2: Cyclization and Further Reactions The initial Schiff base can undergo intramolecular cyclization, especially if the second aldehyde group participates. This can lead to the formation of various heterocyclic structures. Furthermore, the remaining aldehyde group can react with another molecule of the amino acid, leading to cross-linking and the eventual formation of complex, high-molecular-weight colored compounds known as melanoidins. The specific intermediates and final products will depend on the reaction conditions and the nature of the reacting amino acid. nih.gov

The high reactivity of the dicarbonyl system in 1-methyl-1H-pyrrole-2,3-dicarbaldehyde suggests that it can readily participate in Strecker degradation of amino acids, leading to the formation of Strecker aldehydes and α-aminoketones, which are key precursors to many flavor and aroma compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Pyrrole 2,3 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon framework of the molecule.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental information required for structural verification. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the two protons on the pyrrole (B145914) ring, and the two aldehyde protons. Similarly, the ¹³C NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.

The electron-withdrawing nature of the two adjacent carbonyl groups significantly influences the chemical shifts of the pyrrole ring protons and carbons, causing them to appear at a lower field (higher ppm) compared to simple pyrroles. Based on data from analogous compounds like 1-methyl-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-2,5-dicarbaldehyde, the expected chemical shifts can be predicted. rsc.orgnih.gov

Predicted ¹H NMR Data for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | 3.9 - 4.1 | Singlet (s) | The methyl group attached to the nitrogen atom. |

| H-5 | 7.2 - 7.4 | Doublet (d) | Coupled to H-4. |

| H-4 | 6.8 - 7.0 | Doublet (d) | Coupled to H-5. |

| 2-CHO | 9.8 - 10.0 | Singlet (s) | Aldehyde proton at position 2. |

Predicted ¹³C NMR Data for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | 35 - 38 | |

| C-5 | 115 - 118 | |

| C-4 | 125 - 128 | |

| C-3 | 130 - 133 | Carbon attached to the 3-CHO group. |

| C-2 | 138 - 142 | Carbon attached to the 2-CHO group. |

| 2-C=O | 183 - 186 | Carbonyl carbon at position 2. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, the primary and most informative correlation would be a cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyrrole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of each carbon signal based on the already assigned proton signals (e.g., H-4 correlates to C-4, H-5 to C-5, N-CH₃ protons to the N-CH₃ carbon, and each aldehyde proton to its respective carbonyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by revealing long-range (typically 2-3 bond) couplings between protons and carbons. Key expected correlations include:

The N-CH₃ protons showing correlations to the C-2 and C-5 carbons of the pyrrole ring.

The H-4 proton coupling to C-2, C-3, and C-5.

The H-5 proton coupling to C-3 and C-4.

The 2-CHO proton showing correlations to C-2 and C-3.

The 3-CHO proton showing correlations to C-3, C-4, and C-2. These correlations would definitively confirm the 2,3-disubstitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is essential for conformational analysis. A NOESY spectrum could reveal correlations between the N-CH₃ protons and the 2-CHO proton, and between the 3-CHO proton and the H-4 proton. Such observations would provide direct evidence for the preferred rotational conformation of the two aldehyde groups relative to the pyrrole ring.

The precise values of chemical shifts and coupling constants offer insights into the molecule's conformation. The coupling constant between H-4 and H-5 (³JH4-H5) is characteristic of the pyrrole ring system.

The relative orientation of the two aldehyde groups is a key conformational feature. Due to steric hindrance and electronic effects, these groups may adopt a preferred planar or near-planar orientation with respect to the pyrrole ring. Analysis of the ¹H chemical shifts, particularly the difference between the two aldehyde protons, can suggest which conformer is dominant in solution. For instance, a significant downfield shift of one aldehyde proton might indicate an anisotropic effect from the neighboring carbonyl group. Furthermore, NOESY data provides the most direct evidence for the spatial arrangement of these groups, as noted above. Studies on similar substituted pyrroles show that the conformation of carbonyl groups relative to the ring is a critical aspect of their structure. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions in the solid state. nih.gov

The IR and Raman spectra of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde are expected to be dominated by the vibrations of the two aldehyde groups and the substituted pyrrole ring. The most characteristic absorption would be from the C=O stretching vibrations of the aldehydes. Due to their slightly different electronic environments (position 2 vs. position 3), it is possible that two distinct C=O bands could be resolved, likely appearing in the region of 1660-1700 cm⁻¹. Data from related pyrrole-2,3-dione compounds show strong carbonyl absorptions in this region. acgpubs.org

Predicted Infrared (IR) and Raman Active Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 3150 - 3100 | C-H stretch (pyrrole ring) | Medium | |

| 2980 - 2900 | C-H stretch (N-CH₃) | Medium | |

| 2850 - 2750 | C-H stretch (aldehyde) | Medium | Often appears as a pair of bands. |

| 1700 - 1660 | C=O stretch (aldehyde) | Strong (IR), Medium (Raman) | May appear as one broad or two resolved bands. |

| 1580 - 1400 | C=C and C-N stretch (pyrrole ring) | Medium-Strong |

As 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde has a methyl group on the pyrrole nitrogen, it cannot act as a hydrogen bond donor through a traditional N-H group. However, the oxygen atoms of the two carbonyl groups are potent hydrogen bond acceptors. In the solid state, this allows for the formation of weak intermolecular C-H···O hydrogen bonds, either with the C-H bonds of the pyrrole ring or the N-methyl group of neighboring molecules. Such interactions can influence the crystal packing and are often detected as a slight redshift (shift to lower wavenumber) and broadening of the C=O stretching bands in the IR spectrum compared to their positions in a non-polar solution. mdpi.com Additionally, π-π stacking interactions between the aromatic pyrrole rings of adjacent molecules may also play a role in the solid-state architecture.

Studies of Solid-State Forms and Aggregation

The arrangement of molecules in the solid state is critical for understanding the physical properties of a compound. While specific crystal structure data for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is not extensively detailed in the available literature, analysis of closely related pyrrole derivatives provides significant insights into its likely solid-state behavior.

For instance, the solid-state structure of 1-Methylpyrrole-2,5-dicarbaldehyde, an isomer of the title compound, is characterized by a crystal packing architecture dominated by specific intermolecular forces. researchgate.net These forces include carbonyl-carbonyl interactions and C—H⋯n(O) hydrogen bonds. researchgate.netresearchgate.net In this related molecule, one of the carbonyl groups engages in dipolar interactions, while the other participates in π(CO)⋯π contacts and hydrogen bonding. researchgate.net The crystal structure of 1-Methylpyrrole-2,5-dicarbaldehyde is chiral, crystallizing in the P212121 space group, where the two carbaldehyde groups are in different environments. researchgate.net This contrasts with its N-unsubstituted counterpart, which has an achiral structure. researchgate.net

Studies on other pyrrole derivatives also highlight common solid-state motifs. Dipyrromethane derivatives, for example, are known to form layers in the crystal lattice connected by N—H⋯π interactions. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed in derivatives like 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide. nih.gov Two different polymorphs of this compound were crystallized from different solvent systems (one from ethanol, the other from an ethanol/water mixture), exhibiting the same space group but with different unit-cell parameters, melting points, and crystal packing arrangements. nih.gov This demonstrates how subtle changes in crystallization conditions can influence the solid-state structure of pyrrole-based molecules.

Table 1: Solid-State Interaction Data for Related Pyrrole Derivatives

| Compound | Key Intermolecular Interactions | Crystal System/Space Group | Reference |

|---|---|---|---|

| 1-Methylpyrrole-2,5-dicarbaldehyde | Carbonyl-carbonyl interactions, C—H⋯n(O) hydrogen bonds, π(CO)⋯π contacts | Orthorhombic, P212121 | researchgate.net |

| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | N—H⋯π interactions | Monoclinic, P2(1)/c | researchgate.net |

| 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (Polymorph 1) | N—H⋯O hydrogen bonds forming chains | Monoclinic, P2(1)/c | nih.gov |

| 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (Polymorph 2) | N—H⋯O hydrogen bonds forming chains with different packing | Monoclinic, P2(1)/c | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated molecules like 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde.

Investigation of Electronic Transitions and Conjugated Systems

The UV-Vis spectrum of a pyrrole derivative is dictated by the electronic transitions within its π-conjugated system. The pyrrole ring itself is an aromatic heterocycle, and the presence of two electron-withdrawing carbaldehyde groups at the 2- and 3-positions significantly influences its electronic properties. These substituents extend the conjugated system, typically resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole.

For example, certain pyrrole alkaloid derivatives exhibit UV absorption maxima around 294-295 nm. researchgate.net In more extended systems, such as meso-pyrrole-substituted corroles, the electronic absorption spectra are characterized by an intense Soret band between 410–420 nm and broader Q bands in the 500–700 nm region, which are typical for porphyrin-like macrocycles. beilstein-journals.org Similarly, diketopyrrolopyrrole (DPP) dyes, which contain a pyrrole-based core, show strong absorption that can be tuned by the nature of the aryl substituents. rsc.org The electronic transitions in these systems are often of a π → π* nature, localized on the conjugated core. nih.gov The specific wavelengths (λmax) and intensities of these absorptions are sensitive to the substituents on the pyrrole ring and the solvent used for the measurement. nih.govresearchgate.net

Correlation with Computational Predictions of Electronic Spectra

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for interpreting and predicting the electronic spectra of organic molecules. nih.gov By calculating the excited states of a molecule, TD-DFT can predict the wavelengths and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in an experimental UV-Vis spectrum. rsc.org

These calculations allow for a detailed understanding of the nature of the transitions. For instance, they can identify whether a transition is a localized excitation on the pyrrole core or involves charge-transfer character. nih.gov Studies on various pyrrole derivatives have shown that TD-DFT calculations can accurately model their structural and optical properties. rsc.orgnih.gov For example, in a study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, TD-DFT was used to simulate the UV-Vis spectrum, predicting absorption features between 170 nm and 210 nm. researchgate.net The calculations also correctly predicted a red shift and an increase in intensity when moving from the gas phase to a methanol (B129727) solvent, highlighting the importance of considering solvent effects in the computational model. nih.govresearchgate.net This correlation between experimental and computed spectra provides a robust method for assigning specific electronic transitions.

Table 2: Representative UV-Vis Absorption Data for Pyrrole Derivatives

| Compound Type | Typical Absorption Maxima (λmax) | Nature of Transition | Reference |

|---|---|---|---|

| Pyrrole Alkaloid Derivatives | ~295 nm | π → π | researchgate.net |

| Meso-pyrrole-substituted Corroles | Soret Band: 410-420 nm, Q-Bands: 500-700 nm | π → π (extended macrocycle) | beilstein-journals.org |

| Diketopyrrolopyrroles (DPPs) | Varies with substitution, often > 500 nm | π → π* (localized on DPP core) | rsc.orgnih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. The molecular formula for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is C₇H₇NO₂, corresponding to an exact mass of 137.0477 g/mol . lookchem.com

In the analysis of numerous pyrrole derivatives, HRMS techniques such as Fast Atom Bombardment (FAB-HRMS) and Electrospray Ionization (ESI-HRMS) are routinely used to confirm proposed structures. researchgate.netnih.gov For example, HRMS analysis of various synthesized pyrrole compounds has successfully confirmed their elemental compositions by matching the experimentally measured mass to the calculated theoretical mass. nih.gov This confirmation is a critical step in the characterization of any new compound.

Table 3: HRMS Data for Molecular Formula Confirmation of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | lookchem.com |

| Calculated Exact Mass | 137.047678466 Da | lookchem.com |

| Nominal Mass | 137 g/mol | lookchem.com |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly with electron ionization (EI), the molecular ion ([M]⁺•) is formed, which can then undergo fragmentation into smaller, charged ions. The resulting pattern of fragments is a molecular fingerprint that provides valuable structural information. chemguide.co.uk

For 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, the fragmentation pattern would be influenced by its key structural features: the stable aromatic pyrrole ring and the two aldehyde functional groups.

Molecular Ion Peak ([M]⁺•) : Aromatic systems tend to produce strong molecular ion peaks due to their stability. libretexts.org Therefore, a prominent peak at m/z = 137 is expected.

Loss of H• : Aldehydes commonly exhibit a peak corresponding to the loss of a hydrogen atom from the aldehyde group, resulting in an [M-1]⁺ ion. libretexts.org For this compound, this would appear at m/z = 136.

Loss of CHO• : Another characteristic fragmentation for aldehydes is the loss of the entire formyl radical, leading to an [M-29]⁺ peak. libretexts.org This would be observed at m/z = 108.

Pyrrole Ring Fragmentation : While the pyrrole ring itself is relatively stable, some fragmentation can occur. The fragmentation pathways of substituted pyrroles are known to be significantly influenced by the nature and position of the substituents. nih.gov

The analysis of these characteristic fragments allows for the detailed structural elucidation of the molecule. youtube.com

Table 4: Predicted Key Mass Spectrometry Fragments for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 137 | [C₇H₇NO₂]⁺• | Molecular Ion ([M]⁺•) |

| 136 | [C₇H₆NO₂]⁺ | Loss of H• from an aldehyde group ([M-1]⁺) |

| 108 | [C₆H₆NO]⁺ | Loss of a formyl radical (•CHO) ([M-29]⁺) |

| 80 | [C₅H₆N]⁺ | Loss of two formyl radicals |

X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For pyrrole-based compounds, this technique provides invaluable insights into the precise bond lengths, bond angles, and conformational preferences imposed by various substituents on the pyrrole ring. Furthermore, it elucidates the intricate network of intermolecular interactions that govern the packing of molecules within the crystal lattice, defining the supramolecular architecture. While a crystal structure for the title compound, 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, is not widely reported in publicly accessible literature, extensive crystallographic studies have been performed on closely related derivatives. These studies offer critical understanding of the structural behavior of substituted pyrrole aldehydes.

The solid-state structures of several derivatives of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde have been characterized, revealing key details about their molecular and supramolecular organization.

A significant example is the isomer, 1-Methylpyrrole-2,5-dicarbaldehyde . Its structure was determined to crystallize in the chiral orthorhombic space group P212121. researchgate.net The analysis of its crystal structure reveals a packing arrangement primarily dictated by specific intermolecular forces. The supramolecular assembly can be understood as stacks of individual molecules aligned along the (100) direction. researchgate.net Stabilizing these stacks are type II carbonyl–carbonyl interactions, with distances of 3.067(3) Å and 3.318(3) Å between the carbon and oxygen atoms of adjacent aldehyde groups. researchgate.net Additionally, short contacts between the methyl group's carbon atom and a carbonyl oxygen (C-H···O) are observed at a distance of 3.157(3) Å, further stabilizing the crystal packing. researchgate.net

In another study focusing on the effect of substitution at the 3-position of the pyrrole ring, the crystal structures of methyl 2-formylpyrrole-3-carboxylate and 3-methoxypyrrole-2-carbaldehyde were elucidated. researchgate.net The investigation found that the pyrrole rings in these compounds exhibit minimal distortion, regardless of whether the substituents are electron-donating or electron-withdrawing. researchgate.net The solid-state packing of both compounds is characterized by the formation of hydrogen-bonded dimers. researchgate.net This supramolecular feature arises from N-H···O=C interactions between the pyrrole N-H group (the most effective donor) and a carbonyl oxygen atom (the most effective acceptor). researchgate.net In the case of methyl 2-formylpyrrole-3-carboxylate, the N-H···O distance is 2.842(3) Å, while for 3-methoxypyrrole-2-carbaldehyde, it is 2.797(3) Å. researchgate.net

The crystal structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole , a dipyrromethane derivative, has also been reported. The two pyrrole rings are twisted with a dihedral angle of 69.07 (16)°. nih.gov In the crystal, the supramolecular structure is formed by molecules connected into layers through N-H⋯π interactions. nih.gov

These examples demonstrate how X-ray crystallography provides precise data on both the intramolecular geometry and the intermolecular interactions that define the solid-state structures of pyrrole derivatives. The recurring motifs, such as hydrogen-bonded dimers and specific carbonyl interactions, are crucial for understanding and predicting the crystalline architecture of this class of compounds.

Interactive Data Tables

Table 1: Crystallographic Data for 1-Methylpyrrole-2,5-dicarbaldehyde Data sourced from Dieltiens et al. (2006). researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.650 (1) |

| b (Å) | 6.457 (1) |

| c (Å) | 22.386 (4) |

| V (ų) | 672.1 (2) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.355 |

| Temperature (K) | 291 (2) |

Table 2: Crystallographic and Hydrogen Bond Data for Related Pyrrole-2-carbaldehyde Derivatives Data sourced from Despinoy et al. (1998). researchgate.net

| Compound | Methyl 2-formylpyrrole-3-carboxylate | 3-Methoxypyrrole-2-carbaldehyde |

| Crystal Data | ||

| Chemical Formula | C₇H₇NO₃ | C₆H₇NO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.238 (2) | 12.162 (2) |

| b (Å) | 5.892 (1) | 5.672 (1) |

| c (Å) | 11.026 (2) | 9.078 (2) |

| β (°) | 102.39 (1) | 98.79 (1) |

| V (ų) | 712.9 (2) | 618.7 (2) |

| Supramolecular Data | ||

| Interaction Type | N-H···O Hydrogen Bond | N-H···O Hydrogen Bond |

| H-Bond Distance (Å) | 2.842 (3) | 2.797 (3) |

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Pyrrole 2,3 Dicarbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is frequently used to study the properties of heterocyclic compounds. For pyrrole (B145914) derivatives, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for reliable predictions. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium structure. This is achieved through geometry optimization. For 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.

The planarity of the pyrrole ring is a key feature. While the pyrrole ring itself is aromatic and thus largely planar, the orientation of the methyl and two adjacent carbaldehyde groups would be of particular interest. Steric hindrance between the two bulky aldehyde groups at the 2 and 3 positions could lead to out-of-plane twisting to relieve strain. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde (Theoretical)

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Length | C2-C3 | Data not available |

| Bond Length | C2-C(aldehyde) | Data not available |

| Bond Length | C3-C(aldehyde) | Data not available |

| Bond Angle | C2-C3-C(aldehyde) | Data not available |

| Dihedral Angle | C(aldehyde)-C2-C3-C(aldehyde) | Data not available |

| Note: This table is for illustrative purposes. Specific values would be obtained from a dedicated DFT calculation. |

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental data.

For 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, key vibrational modes would include:

C=O stretching frequencies of the two carbaldehyde groups. Due to their proximity, symmetric and asymmetric stretching combinations would be expected.

C-H stretching and bending modes of the pyrrole ring, methyl group, and aldehyde groups.

Pyrrole ring stretching and deformation modes.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. imist.ma

Table 2: Illustrative Calculated Vibrational Frequencies for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental IR/Raman Region (cm⁻¹) |

| C=O Asymmetric Stretch | Data not available | ~1700-1680 |

| C=O Symmetric Stretch | Data not available | ~1680-1660 |

| C-H Aromatic Stretch | Data not available | ~3100-3000 |

| C-H Aliphatic Stretch | Data not available | ~2950-2850 |

| Note: This table is for illustrative purposes. Specific values would be obtained from a dedicated DFT calculation. |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgresearchgate.netmdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. imist.ma

For 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the two aldehyde groups. This would lead to a general downfield shift for the pyrrole ring protons and carbons compared to unsubstituted pyrrole. The chemical shifts of the aldehyde protons and carbons would also be characteristic. Comparing the calculated spectra with experimental data is a powerful method for structure verification. mdpi.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | Data not available | Data not available |

| H4 | Data not available | C4: Data not available |

| H5 | Data not available | C5: Data not available |

| Aldehyde H (at C2) | Data not available | Aldehyde C (at C2): Data not available |

| Aldehyde H (at C3) | Data not available | Aldehyde C (at C3): Data not available |

| Note: This table is for illustrative purposes. Specific values would be obtained from a dedicated GIAO-DFT calculation. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the electronic properties and reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. rsc.org A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.

In 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, the two electron-withdrawing carbaldehyde groups are expected to lower the energy of the LUMO significantly, likely resulting in a relatively small HOMO-LUMO gap compared to unsubstituted 1-methylpyrrole (B46729). This would suggest enhanced reactivity.

Table 4: Illustrative FMO Properties for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Property | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is for illustrative purposes. Specific values would be obtained from a dedicated DFT calculation. |

Visualizing the spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule.

The HOMO region is where the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack.

The LUMO region is where the molecule is most likely to accept electrons, indicating sites susceptible to nucleophilic attack.

For 1-methyl-1H-pyrrole-2,3-dicarbaldehyde, it is expected that the HOMO would be primarily located on the electron-rich pyrrole ring. The LUMO, however, would likely be delocalized over the conjugated system formed by the pyrrole ring and the two carbaldehyde groups, with significant contributions from the carbonyl carbons, marking them as primary sites for nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule in three-dimensional space. It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org

The MEP surface of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is expected to show distinct regions of positive, negative, and neutral potential, which are critical for predicting its chemical reactivity. In MEP maps, regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netnih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

| Molecular Region | Predicted Potential | Predicted Reactivity |

| Carbonyl Oxygen Atoms | Highly Negative (Red) | Electrophilic Attack Site |

| Pyrrole Ring Nitrogen | Negative (Yellow/Orange) | Electrophilic Attack Site |

| Aldehydic Hydrogen Atoms | Slightly Positive (Light Blue) | Nucleophilic Interaction Site |

| Pyrrole Ring C-H | Positive (Blue) | Nucleophilic Interaction Site |

| Methyl Group Hydrogens | Positive (Blue) | Nucleophilic Interaction Site |

Note: The data in this table is predictive and based on general principles of MEP analysis applied to similar heterocyclic aldehydes.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly effective for simulating electronic absorption spectra (like UV-Vis) and predicting various optical properties. mdpi.com

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by calculating the energies of its electronic transitions and their corresponding oscillator strengths. For substituted pyrroles, the absorption bands typically arise from π→π* and n→π* transitions. researchgate.net In 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde, the presence of the pyrrole ring and the two carbonyl groups is expected to result in characteristic absorption peaks.